1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
1. Green Asymmetric Reduction of Acetophenone Derivatives
- Application Summary: This study aimed to prepare chiral building blocks [(S)-1-(4-methylphenyl)ethanol (S)-1-(3,4-dimethylphenyl)ethanol and (S)-1-(2,4,6-trimethylphenyl)ethanol)] for drug synthesis using two green approaches: (1) biocatalysis and (2) NADES .
- Methods of Application: The yeast Saccharomyces cerevisiae was used as the biocatalyst and the natural deep eutectic solvents (NADES) as the alternative solvents. Three different NADES with different water contents were prepared and screened for the highest conversion and enantiomeric excess of reduction .
- Results: The highest enantioselectivity of baker´s yeast was for the bioconversion of DMPA in choline chloride:glycerol with 30% (v/v) of water (ChGly30). This reaction was used for further studies. Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .
2. Synthesis of Synthetic Cathinones
- Application Summary: The manual provides recommended methods for the identification and analysis of synthetic cathinones in seized materials .
- Methods of Application: The manual describes various methods for the identification and analysis of synthetic cathinones, including extraction and sample preparation, presumptive colour tests, Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, liquid chromatography-tandem mass spectrometry, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
- Results: The manual is aimed at the harmonization and establishment of recommended methods of analysis for national drug analysis laboratories .
3. Ethanone, 1-(3,4-dimethylphenyl)-
- Application Summary: This compound is a type of ketone that has potential applications in various fields of chemistry due to its molecular structure .
- Methods of Application: The compound can be synthesized and studied using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy .
- Results: The data obtained from these studies can be used to understand the physical and chemical properties of the compound, which can inform its potential applications .
4. Green Asymmetric Reduction of Acetophenone Derivatives
- Application Summary: This study aimed to prepare chiral building blocks [(S)-1-(3-methylphenyl)ethanol, (S)-1-(3,4-dimethylphenyl)ethanol and (S)-1-(2,4,6-trimethylphenyl)ethanol] for drug synthesis using two green approaches: (1) the yeast Saccharomyces cerevisiae as the biocatalyst and (2) the natural deep eutectic solvents (NADES) as the alternative solvents .
- Methods of Application: Three different NADES with different water contents were prepared and screened for the highest conversion and enantiomeric excess of reduction of 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone (DMPA) and 1-(2,4,6-trimethyphenyl)ethanone by S. cerevisiae .
- Results: The highest enantioselectivity of baker´s yeast was for the bioconversion of DMPA in choline chloride:glycerol with 30% (v/v) of water (ChGly30). This reaction was used for further studies. Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .
5. Ethanone, 1-(3,4-dimethylphenyl)-
- Application Summary: This compound is a type of ketone that has potential applications in various fields of chemistry due to its molecular structure .
- Methods of Application: The compound can be synthesized and studied using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy .
- Results: The data obtained from these studies can be used to understand the physical and chemical properties of the compound, which can inform its potential applications .
6. Green Asymmetric Reduction of Acetophenone Derivatives
- Application Summary: This study aimed to prepare chiral building blocks [(S)-1-(3-methylphenyl)ethanol, (S)-1-(3,4-dimethylphenyl)ethanol and (S)-1-(2,4,6-trimethylphenyl)ethanol] for drug synthesis using two green approaches: (1) the yeast Saccharomyces cerevisiae as the biocatalyst and (2) the natural deep eutectic solvents (NADES) as the alternative solvents .
- Methods of Application: Three different NADES with different water contents were prepared and screened for the highest conversion and enantiomeric excess of reduction of 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone (DMPA) and 1-(2,4,6-trimethyphenyl)ethanone by S. cerevisiae .
- Results: The highest enantioselectivity of baker´s yeast was for the bioconversion of DMPA in choline chloride:glycerol with 30% (v/v) of water (ChGly30). This reaction was used for further studies. Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBFGNECRVKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)N=NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol |
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